Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate
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Overview
Description
Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate is a complex organic compound with the molecular formula C22H14N2O4S3. This compound features a thiophene ring substituted with two benzo[d]thiazol-2-ylmethyl groups at the 2 and 5 positions. The presence of both benzo[d]thiazole and thiophene moieties in its structure makes it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that thiazole compounds often undergo excited-state intramolecular proton transfer (esipt), which leads to a four-level photo-physical state . This process involves the transfer of an acidic proton from a hydroxyl or amino group to a basic acceptor such as a carbonyl oxygen or nitrogen atom in a heterocyclic compound .
Biochemical Pathways
Thiazole compounds are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole compounds are known to exhibit diverse biological activities, which can result in various molecular and cellular effects .
Action Environment
It’s worth noting that the properties of thiazole compounds can be influenced by their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate typically involves the esterification of thiophene-2,5-dicarboxylic acid with benzo[d]thiazol-2-ylmethyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo[d]thiazole moieties can be reduced to form dihydrobenzo[d]thiazoles.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 3 and 4 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzo[d]thiazoles.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Comparison with Similar Compounds
Similar Compounds
Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate: Similar compounds include other benzo[d]thiazole derivatives and thiophene-based compounds.
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as an optical brightener and in photoluminescence experiments.
Uniqueness
This compound is unique due to the combination of benzo[d]thiazole and thiophene moieties in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound for various research applications .
Properties
IUPAC Name |
bis(1,3-benzothiazol-2-ylmethyl) thiophene-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4S3/c25-21(27-11-19-23-13-5-1-3-7-15(13)30-19)17-9-10-18(29-17)22(26)28-12-20-24-14-6-2-4-8-16(14)31-20/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJQQICNRDJTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(S3)C(=O)OCC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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